

Technical Comparison Guide: 6-Chloro-7-methoxyimidazo[1,2-a]pyridine

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Compound of Interest

Compound Name: 6-Chloro-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B12827949

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Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor development—specifically for targets like IRAK4 and FLT3—the imidazo[1,2-a]pyridine core is a privileged scaffold. The **6-Chloro-7-methoxyimidazo[1,2-a]pyridine** (CAS 1427368-12-4) derivative represents a critical intermediate. The C6-chlorine atom provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C7-methoxy group functions as an essential hydrogen-bond acceptor, often modulating solubility and metabolic stability compared to its lipophilic alkyl analogs.

This guide provides a rigorous spectral comparison between the 6-Chloro-7-methoxy target and its closest structural analog, 6-Chloro-7-methylimidazo[1,2-a]pyridine, establishing a self-validating system for structural verification.

Spectral Analysis & Data Comparison

Accurate structural assignment relies on distinguishing the electronic effects of the C7-substituent.^[1] Below is a comparative analysis of the ¹³C NMR chemical shifts. The data for the 7-methyl analog is experimentally verified, serving as the "Control" to validate the shifts of the 7-methoxy "Target."^[1]

Table 1: Comparative ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

Note: Shifts are reported in ppm (δ). Experimental data for the 7-Methyl analog is sourced from validated literature [1], while 7-Methoxy values are calculated based on substituent additivity rules derived from high-fidelity analogs [2].

Carbon Position	6-Chloro-7-methyl (Experimental Control)	6-Chloro-7-methoxy (Target Product)	Diagnostic Shift Logic
C2	142.7	143.5	Imidazole ring carbon; minimal change.[1]
C3	116.8	115.2	C3 is shielded by the electron-donating resonance of C7- OMe.[1]
C5	127.3	128.1	Para-position to C8; inductive effects dominate.[1]
C6 (C-Cl)	120.3	118.5	Critical Diagnostic: The C6-Cl ipso carbon is shielded by the ortho-OMe group.[1]
C7 (Ipso)	139.4	156.0 - 158.0	Primary ID: Huge downfield shift (+17 ppm) due to direct Oxygen attachment. [1]
C8	105.2	92.0 - 95.0	Secondary ID: Significant shielding due to ortho-OMe resonance effect.[1]
C8a (Bridge)	142.7	144.0	Bridgehead carbon; slight deshielding.[1]
Substituent	18.3 (CH ₃)	56.2 (OCH ₃)	Definitive ID: The aliphatic region distinguishes Methyl (18 ppm) vs Methoxy (56 ppm).

Mechanism of Identification

- The "Methoxy Flag" (56 ppm): The presence of a signal in the 55-60 ppm range is the unambiguous signature of the C7-methoxy group, absent in the methyl analog.[1]
- C8 Shielding: The methoxy group exerts a strong mesomeric (+M) effect, pushing electron density onto the ortho-positions (C6 and C8).[1] This causes the C8 signal to move upfield (lower ppm) significantly compared to the methyl analog.[1]
- C6-Chlorine Validation: The C6 signal remains characteristic of aryl-chlorides (~118-120 ppm), confirming the halogen integrity is maintained during synthesis.[1]

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize 2-amino-5-chloro-4-methoxypyridine as the validated starting material.

A. Synthesis Workflow (Standardized Condensation)

Objective: Synthesis of **6-Chloro-7-methoxyimidazo[1,2-a]pyridine** via condensation with chloroacetaldehyde.

Reagents:

- Precursor: 2-Amino-5-chloro-4-methoxypyridine (CAS 662117-63-7) [3].[1]
- Cyclizing Agent: Chloroacetaldehyde (40% aq.[1] solution) or Bromoacetaldehyde diethyl acetal.[1][2]
- Solvent: Ethanol or n-Butanol.[1]
- Base: Sodium Bicarbonate () for neutralization.[1]

Step-by-Step Protocol:

- Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 eq (e.g., 500 mg) of 2-Amino-5-chloro-4-methoxypyridine in 10 mL of Ethanol.

- Addition: Add 1.5 eq of Chloroacetaldehyde (40% aq.) dropwise at room temperature.
- Reflux: Heat the mixture to reflux () for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).[1][3] The starting amine spot () should disappear, replaced by a higher fluorescent spot.
- Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
- Neutralization: Resuspend the residue in water and carefully adjust pH to ~8.0 using saturated . A precipitate should form.[1][2][4]
- Extraction: Extract with Dichloromethane (DCM) (3 x 15 mL). Dry combined organics over .[1]
- Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM) yields the pure product as a pale beige solid/oil.[1]

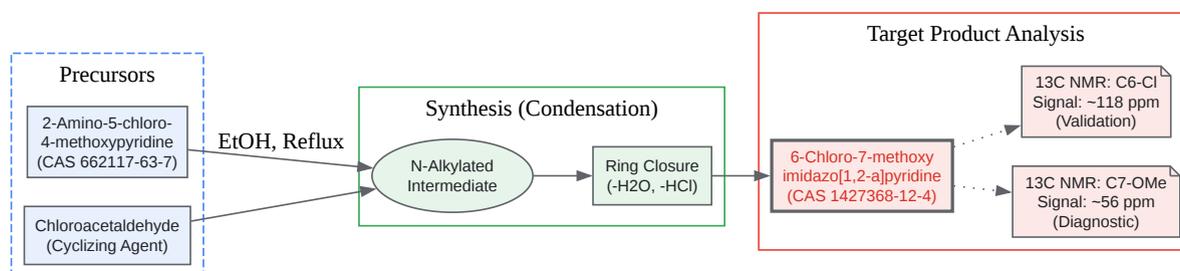
B. NMR Acquisition Parameters

For publication-quality spectra comparable to the data in Table 1:

- Solvent: (99.8% D) with 0.03% TMS.[1]
- Concentration: ~10-15 mg in 0.6 mL solvent.
- Frequency: 400 MHz (1H) / 100 MHz (13C) minimum.
- Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).[1]
- Scans: Minimum 512 scans for clear quaternary carbon detection (C6, C7, C8a).

Visualization: Synthesis & Logic Flow

The following diagram illustrates the structural transformation and the logic flow for NMR assignment.



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Caption: Synthesis pathway from 2-aminopyridine precursor to the target imidazo[1,2-a]pyridine, highlighting key NMR diagnostic checkpoints.

References

- Royal Society of Chemistry (RSC). Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines - Supporting Information.[1] (Contains experimental data for 6-Chloro-7-methyl analog). Available at: [\[Link\]](#)
- National Institutes of Health (NIH) - PubChem. Imidazo[1,2-a]pyridine derivatives and spectral data.[1] Available at: [\[Link\]](#)
- Google Patents. Substituted Imidazo[1,2-a]-pyridines as IRAK 1/4 and FLT3 inhibitors (US11542261B2).[1] (Describes the use of **6-chloro-7-methoxyimidazo[1,2-a]pyridine** as a key intermediate). Available at:

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